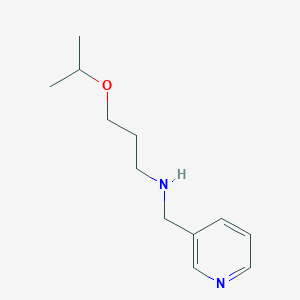

![molecular formula C10H18N2O B1306498 N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine CAS No. 842971-89-5](/img/structure/B1306498.png)

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

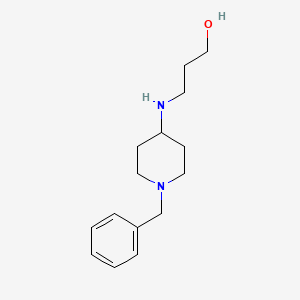

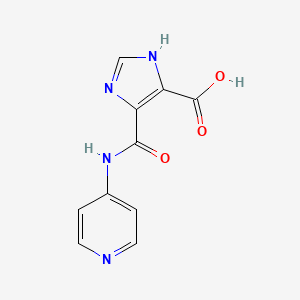

“N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine”, also known as FAEEDA, is a novel compound with potential applications in various fields of research and industry. It contains a total of 37 bonds, including 15 non-H bonds, 5 multiple bonds, 7 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Furane .

Molecular Structure Analysis

The molecular formula of “N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine” is C10H18N2O, and its molecular weight is 182.26 g/mol. It contains a furanyl group, which is a five-membered aromatic ring with one oxygen atom .Physical And Chemical Properties Analysis

“N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine” has a density of 1.0±0.1 g/cm3, a boiling point of 163.9±25.0 °C at 760 mmHg, and a flash point of 52.9±23.2 °C . It has 3 H bond acceptors, 2 H bond donors, 3 freely rotating bonds, and a polar surface area of 42 Å2 .Wissenschaftliche Forschungsanwendungen

- Application: This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural). The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Method: The study involves detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. involved in the reaction .

- Results: The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .

- Application: This research reports on the synthesis and antitumor activity of new amino derivatives of pyrido [3′,2′:4,5] (furo)thieno [3,2-d]pyrimidines .

- Method: The study involves refluxing the 8-chloro derivatives of pyrido [3′,2′:4,5]thieno (furo) [3,2-d]pyrimidines with various amines .

- Results: The biological tests evidenced that some of them showed pronounced antitumor activity. A study of the structure–activity relationships revealed that the compound activity depended mostly on the nature of the amine fragments .

Furan Platform Chemicals Beyond Fuels and Plastics

Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido [3′,2′:4,5]furo (thieno) [3,2-d]pyrimidin-8-amines

- Application: The compound “[2-amino-1-(furan-2-yl)ethyl]dimethylamine” is a furan derivative. Furan derivatives are widely used in organic chemistry due to their unique chemical properties .

- Method: The study of furan derivatives often involves various organic synthesis techniques, including condensation reactions, substitution reactions, and others .

- Results: The results of these studies can vary widely, depending on the specific furan derivative and the reaction conditions .

- Application: The compound “N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine” is used in proteomics research .

- Method: The specific methods of application in proteomics research can vary widely, depending on the specific research goals .

- Results: The results of these studies can provide valuable insights into protein structure and function .

Chemical Properties of Furan Derivatives

Proteomics Research

- Application: The compound “[2-amino-1-(furan-2-yl)ethyl]dimethylamine” is a furan derivative. Furan derivatives are widely used in organic chemistry due to their unique chemical properties .

- Method: The study of furan derivatives often involves various organic synthesis techniques, including condensation reactions, substitution reactions, and others .

- Results: The results of these studies can vary widely, depending on the specific furan derivative and the reaction conditions .

- Application: The compound “N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine” is used in proteomics research .

- Method: The specific methods of application in proteomics research can vary widely, depending on the specific research goals .

- Results: The results of these studies can provide valuable insights into protein structure and function .

Chemical Properties of Furan Derivatives

Proteomics Research

Eigenschaften

IUPAC Name |

N,N-diethyl-1-(furan-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-3-12(4-2)9(8-11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBTZZUXZNNSTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390182 |

Source

|

| Record name | N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine | |

CAS RN |

842971-89-5 |

Source

|

| Record name | N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

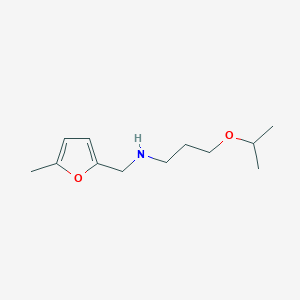

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

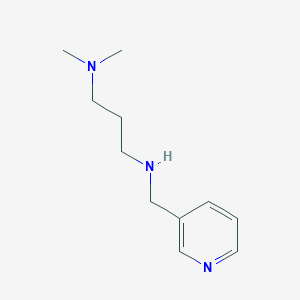

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)